molecular formula C11H8N4 B14521407 Pyridine, 2-(2-azidophenyl)- CAS No. 62681-29-2

Pyridine, 2-(2-azidophenyl)-

Cat. No.: B14521407
CAS No.: 62681-29-2
M. Wt: 196.21 g/mol
InChI Key: YSUAOLAZLYEBAK-UHFFFAOYSA-N
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Description

Pyridine, 2-(2-azidophenyl)- is an organic compound that features a pyridine ring substituted with an azidophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-azidophenyl)- typically involves the introduction of an azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with sodium azide under suitable conditions. For example, 2-bromopyridine can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield Pyridine, 2-(2-azidophenyl)-.

Industrial Production Methods: While specific industrial production methods for Pyridine, 2-(2-azidophenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(2-azidophenyl)- undergoes various chemical reactions, including:

    Thermal Decomposition: Heating the compound can lead to the formation of different products, such as pyridoindazole derivatives.

    Photochemical Reactions: Exposure to UV light can induce photolysis, resulting in the formation of aminophenylpyridine and other heterocyclic compounds.

Common Reagents and Conditions:

    Thermal Decomposition: Conducted in solvents like tetralin, mesitylene, or acetophenone.

    Photochemical Reactions: Typically performed in solvents like cyclohexane with irradiation at specific wavelengths (e.g., 254 nm, 300 nm).

Major Products Formed:

    Thermal Decomposition: Produces 5λ5σ3-pyrido[1,2-b]indazole and 2-(2-aminophenyl)pyridine.

    Photochemical Reactions: Yields a mixture of pyrido[3,2-b]indole and pyridoindazole.

Scientific Research Applications

Pyridine, 2-(2-azidophenyl)- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for bioactive molecules.

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-azidophenyl)- involves its ability to undergo thermal and photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, potentially disrupting biological pathways or contributing to the formation of new chemical structures.

Comparison with Similar Compounds

  • 4-Phenyl-2,6-bis(4-azidophenyl)pyridine
  • 2,4,6-Tris(4-azidophenyl)pyridine

Comparison: Pyridine, 2-(2-azidophenyl)- is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed during chemical reactions. Compared to other azidophenylpyridines, it may exhibit different thermal and photochemical behaviors, making it a valuable compound for specific applications in organic synthesis and materials science.

Properties

CAS No.

62681-29-2

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-(2-azidophenyl)pyridine

InChI

InChI=1S/C11H8N4/c12-15-14-11-7-2-1-5-9(11)10-6-3-4-8-13-10/h1-8H

InChI Key

YSUAOLAZLYEBAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)N=[N+]=[N-]

Origin of Product

United States

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